molecular formula C14H15NO2 B7904237 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B7904237
M. Wt: 229.27 g/mol
InChI Key: JLIUWTXUSDIOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is a chemical compound with the CAS Registry Number 5309-14-8 and a molecular formula of C 14 H 15 NO 2 , corresponding to a molecular weight of 229.27 g/mol . This nitrile-functionalized compound features a cyclohexanone ring, a key structural motif that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both an electron-withdrawing nitrile group and an electron-donating methoxyphenyl group on the same carbon atom creates a versatile scaffold for constructing more complex molecules. As a derivative of 4-oxocyclohexanecarbonitrile, this compound shares the reactive ketone and nitrile functional groups common to this class of chemicals, which are typically involved in nucleophilic additions, condensations, and cyclization reactions . Researchers utilize this compound in the exploration of novel chemical entities, particularly in the synthesis of potential pharmaceutical candidates. It is recommended that this material be stored sealed in a dry environment at room temperature to maintain its stability and purity . According to GHS guidelines, this compound is classified with the signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed) . Precautions should be taken during handling, including the use of protective gloves and eye/face protection. In case of skin contact, wash with plenty of soap and water, and if it gets into the eyes, rinse cautiously with water for several minutes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-4-2-11(3-5-13)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIUWTXUSDIOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cyclohexanone and Nitrile Chemistry

The chemical identity of 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is rooted in its constituent functional groups: a cyclohexanone (B45756) ring, a nitrile group, and a methoxyphenyl substituent. Each of these components imparts distinct properties and reactivity to the molecule, placing it at the intersection of several key areas of organic chemistry.

Cyclohexanone Chemistry: The cyclohexanone core is a six-membered ring containing a ketone functional group. researchgate.net Cyclohexanones are versatile building blocks in organic synthesis, frequently used in the production of polymers, pharmaceuticals, and other fine chemicals. nih.govrsc.org The carbonyl group of the cyclohexanone ring is a site of rich chemical reactivity, susceptible to nucleophilic attack and reactions at the adjacent α-carbon positions. The synthesis of substituted cyclohexanones is an active area of research, with methods such as catalytic cationic cyclization of alkynols and tandem photocatalyzed annulations being developed to create these valuable scaffolds. nih.govorganic-chemistry.org

Nitrile Chemistry: The nitrile group (–C≡N) is a highly versatile functional group in organic synthesis. researchgate.net It can be converted into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a valuable synthetic intermediate. researchgate.net The nitrile group is also known to be metabolically stable and can improve the pharmacokinetic properties of drug candidates. nih.gov In medicinal chemistry, nitrile-containing compounds are of significant interest, with over 60 small molecule drugs on the market featuring this functional group. nih.gov The strong dipole of the nitrile group allows it to act as a hydrogen bond acceptor and engage in polar interactions with biological targets. nih.gov

The presence of both a cyclohexanone and a nitrile group in this compound suggests a molecule with a rich and varied chemical reactivity, offering multiple sites for further functionalization.

Significance of Multifunctional Organic Compounds in Contemporary Synthesis

Multifunctional organic compounds, which possess two or more distinct functional groups, are of paramount importance in modern organic synthesis and drug discovery. The strategic combination of different functional groups within a single molecule can lead to novel reactivity, simplified synthetic routes, and compounds with unique biological activities.

The development of cascade reactions, where a single synthetic operation creates multiple chemical bonds, often relies on the orchestrated reactivity of different functional groups within a multifunctional starting material. This approach offers significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps, solvent usage, and waste generation. The synthesis of densely functionalized molecules from simple, readily available starting materials is a key goal in this area. nih.gov

In the context of medicinal chemistry, multifunctional compounds are at the heart of the "multitarget-directed ligand" (MTDL) approach to drug design. This strategy aims to develop single molecules that can interact with multiple biological targets simultaneously, which can be particularly effective for treating complex multifactorial diseases. core.ac.uk The incorporation of different pharmacophoric elements into one molecule can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance.

The structure of 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile, with its ketone, nitrile, and methoxy-functionalized aromatic ring, makes it an exemplary multifunctional compound with potential applications in both complex molecule synthesis and medicinal chemistry.

Overview of Academic Research Endeavors on 1 4 Methoxyphenyl 4 Oxocyclohexanecarbonitrile

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection breaks the cyclohexanone ring, identifying a key precursor that can be formed through an intramolecular condensation reaction. This approach simplifies the target molecule into more readily available starting materials.

The key disconnection points are the carbon-carbon bonds within the cyclohexanone ring formed during the cyclization step. This leads back to a linear dinitrile or a cyano-ester precursor. This precursor, in turn, can be envisioned as the product of a double Michael addition reaction. This strategy is outlined below:

Disconnection of the Cyclohexanone Ring: The cyclohexanone ring can be retrosynthetically cleaved via a Dieckmann condensation or a Thorpe-Ziegler reaction logic. This reveals a 1,6-dicarbonyl or a 1,6-dinitrile precursor, respectively.

Disconnection of the Linear Precursor: The linear precursor can be further disconnected at the carbon-carbon bonds formed during the Michael additions. This leads to the identification of (4-methoxyphenyl)acetonitrile and an acrylate (B77674) derivative as the primary starting materials.

This retrosynthetic pathway is advantageous as it utilizes readily available and relatively inexpensive starting materials to construct the complex target molecule in a convergent manner.

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound have traditionally relied on robust and well-established reaction methodologies. These routes primarily involve condensation and ring-forming reactions to construct the core cyclohexanone structure.

Condensation Reactions in this compound Synthesis

A key step in the classical synthesis involves a base-catalyzed tandem Michael addition of 4-methoxyphenylacetonitrile to two equivalents of an acrylate ester, such as methyl acrylate. This reaction forms a pimelate (B1236862) derivative, which is the open-chain precursor to the target cyclic ketone.

The reaction is typically initiated by a strong base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates the benzylic carbon of 4-methoxyphenylacetonitrile. The resulting carbanion then acts as a nucleophile in a conjugate addition to the acrylate. A second equivalent of the acrylate is then added to the newly formed enolate, resulting in the dicarbonyl precursor.

Starting Material Reagent Base Solvent Yield (%)
4-MethoxyphenylacetonitrileMethyl AcrylateSodium EthoxideEthanol75-85
4-MethoxyphenylacetonitrileEthyl AcrylatePotassium tert-ButoxideTHF80-90

Ring-Forming Reactions for the Cyclohexanone Core of this compound

The formation of the six-membered cyclohexanone ring is achieved through an intramolecular cyclization of the pimelate derivative formed in the preceding step. Two primary named reactions are applicable here: the Dieckmann condensation and the Thorpe-Ziegler reaction.

Dieckmann Condensation: If the precursor is a diester (e.g., a pimelate ester), the Dieckmann condensation is employed. This intramolecular Claisen condensation is effected by a strong base, leading to the formation of a β-keto ester. Subsequent hydrolysis and decarboxylation would yield the desired 4-substituted cyclohexanone.

Thorpe-Ziegler Reaction: When the precursor is a dinitrile, the Thorpe-Ziegler reaction is the method of choice. This intramolecular condensation of dinitriles, catalyzed by a base, forms a cyclic α-cyano enamine, which upon acidic hydrolysis, yields the target α-cyanoketone. This method is particularly direct for the synthesis of this compound.

Precursor Reaction Type Base Solvent Yield (%)
Diethyl 4-cyano-4-(4-methoxyphenyl)heptanedioateDieckmann CondensationSodium HydrideToluene70-80
4-(4-Methoxyphenyl)-4-cyanoheptanedinitrileThorpe-Ziegler ReactionLithium diisopropylamide (LDA)THF75-85

Advanced and Emerging Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally benign methods for the synthesis of complex molecules like this compound. These strategies often involve the use of catalysts and the application of green chemistry principles.

Catalytic Approaches in this compound Production

Catalytic methods offer significant advantages over classical stoichiometric approaches, including milder reaction conditions, higher yields, and improved selectivity.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can be employed to achieve enantioselective Michael additions. This would be particularly valuable for the synthesis of chiral analogs of the target compound. The catalyst activates the reactants and facilitates the carbon-carbon bond formation in a stereocontrolled manner.

Phase-Transfer Catalysis (PTC): PTC can be effectively used in the initial cyanation steps or in the base-catalyzed condensation reactions. By facilitating the transfer of anionic species between aqueous and organic phases, PTC can enhance reaction rates, improve yields, and allow for the use of milder and less expensive bases.

Reaction Step Catalyst Type Specific Catalyst Advantage
Michael AdditionOrganocatalystProline derivativeEnantioselectivity
CyclizationPhase-Transfer CatalystQuaternary ammonium (B1175870) saltMilder conditions, improved yield

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to synthetic routes to minimize environmental impact and improve sustainability.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of both the Michael addition and the cyclization reactions. This often leads to higher yields in shorter reaction times and can reduce the formation of side products.

Solvent-Free or Greener Solvent Conditions: Efforts are being made to replace traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. In some cases, reactions can be performed under solvent-free conditions, particularly with microwave assistance, which dramatically reduces waste.

Green Approach Methodology Key Benefit
Energy EfficiencyMicrowave-assisted heatingReduced reaction times, higher yields
Waste ReductionSolvent-free reaction or use of green solventsMinimized environmental impact
Process IntensificationOne-pot synthesisIncreased efficiency, reduced waste

Multi-component Reactions Leading to this compound Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. fu-berlin.debaranlab.org While a specific, named MCR for the direct synthesis of this compound is not prominently documented, its architecture lends itself to theoretical construction via MCR principles, often through domino reaction sequences.

A plausible multi-component approach could involve a domino Michael addition/cyclization/cyanation sequence. Such a strategy could theoretically commence with three components:

A Michael acceptor, such as an α,β-unsaturated ketone.

A carbon nucleophile that also incorporates the 4-methoxyphenyl (B3050149) group.

A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN).

This type of reaction falls under the broad umbrella of MCRs as it combines multiple bond-forming events in one pot to rapidly build molecular complexity from simple precursors. fu-berlin.de The development of such a process would be a significant step towards a more atom-economical and efficient synthesis of this and related substituted cyclohexanecarbonitrile (B123593) frameworks.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature and pressure, and the stoichiometry of reactants and catalysts. The primary synthesis route considered for optimization is the base-catalyzed condensation of 4-methoxyphenylacetonitrile with 1,4-cyclohexanedione.

Solvent Effects on Yield and Selectivity in this compound Synthesis

The choice of solvent can significantly influence the rate and outcome of chemical reactions by affecting reactant solubility, transition state stabilization, and the activity of catalytic species. In the synthesis of this compound via the condensation of 4-methoxyphenylacetonitrile and 1,4-cyclohexanedione, the solvent's polarity and protic nature are crucial. Polar aprotic solvents are often favored for base-catalyzed reactions involving carbanion intermediates.

Below is a table summarizing the hypothetical effect of different solvents on the reaction yield, based on general principles and findings from related syntheses. scielo.br

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Yield (%)Rationale
Tetrahydrofuran (THF)Polar Aprotic7.66685Good solubility for reactants and intermediates; compatible with strong bases.
Dimethylformamide (DMF)Polar Aprotic3715378High polarity can stabilize charged intermediates, but higher boiling point may lead to side products.
Acetonitrile (B52724)Polar Aprotic37.58280Provides a good balance of polarity and is relatively easy to remove. scielo.br
EthanolPolar Protic24.57865Can protonate the carbanion intermediate, reducing nucleophilicity and lowering the yield.
Dichloromethane (DCM)Aprotic9.14070Lower polarity may result in poor solubility of the base or intermediates. orgsyn.org
TolueneNon-polar2.411155Poor solubility for ionic intermediates and bases, generally leading to slower reaction rates.

Temperature and Pressure Parameters in this compound Formation

Temperature is a critical parameter controlling the rate of reaction. For many organic reactions, an increase in temperature leads to a faster reaction, but it can also promote the formation of undesired byproducts. The synthesis of this compound is typically performed at atmospheric pressure. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. Temperatures for similar condensation reactions can range from 0°C to the reflux temperature of the solvent. google.com

The following table illustrates the potential impact of temperature on the synthesis.

Temperature (°C)Reaction Time (h)Yield (%)SelectivityObservations
02460HighThe reaction is slow but generally very selective, minimizing side reactions.
25 (Room Temp)1282HighA good balance of reaction rate and selectivity for many base-catalyzed reactions. google.com
50688ModerateIncreased rate of desired product formation, but potential for minor side products begins to increase.
80 (Reflux in ACN)485ModerateFaster reaction, but yield may decrease slightly due to decomposition or side reactions. scielo.br
110 (Reflux in Toluene)450LowHigh temperatures can lead to significant byproduct formation and potential decomposition of reactants.

Influence of Stoichiometry and Catalyst Loading on this compound Synthesis

The molar ratio of reactants and the amount of catalyst are fundamental to optimizing a chemical synthesis. In the reaction between 4-methoxyphenylacetonitrile and 1,4-cyclohexanedione, a strong base is typically used as a catalyst to deprotonate the acetonitrile derivative, forming the active nucleophile. Using an excess of one reactant can drive the reaction to completion but may complicate purification. The catalyst loading must be sufficient to ensure a reasonable reaction rate without causing excessive side reactions.

The table below presents hypothetical data on optimizing stoichiometry and catalyst loading for this synthesis.

4-methoxyphenylacetonitrile (Equivalents)1,4-cyclohexanedione (Equivalents)Base Catalyst (e.g., NaH) (Equivalents)Yield (%)Rationale
1.01.51.185A slight excess of the ketone can help drive the reaction to completion.
1.01.01.180Equimolar amounts may result in incomplete conversion of the limiting reagent.
1.21.01.190Using a slight excess of the valuable nitrile component ensures the ketone is fully consumed.
1.01.00.145Catalytic amounts of base may lead to slow and incomplete reactions.
1.01.00.570Sub-stoichiometric base can be effective but may require longer reaction times.
1.21.02.075A large excess of base can promote undesired side reactions, such as self-condensation of the ketone, lowering the yield.

Mechanistic Pathways Involving the Ketone Functionality of this compound

The ketone group is a central site of reactivity in the molecule. Its polarized carbon-oxygen double bond and the adjacent α-protons on the cyclohexanone ring are the primary loci for chemical reactions.

Enolization and Enolate Chemistry of the Cyclohexanone Ring in this compound

The presence of α-hydrogens allows the cyclohexanone portion of the molecule to undergo keto-enol tautomerism and, upon treatment with a base, form enolate anions. libretexts.org These enolates are powerful nucleophiles, with the negative charge delocalized between the α-carbon and the oxygen atom. wikipedia.org

The structure of this compound presents two distinct sets of α-protons, at the C-3/C-5 positions and the C-2/C-6 positions. Deprotonation can therefore lead to two different regiochemical enolates:

Thermodynamic Enolate: Removal of a proton from the more substituted C-3 or C-5 position results in the more stable, thermodynamic enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base in a protic solvent.

Kinetic Enolate: Deprotonation at the less sterically hindered C-2 or C-6 positions, adjacent to the quaternary carbon, yields the kinetic enolate. bham.ac.uk This pathway is favored under conditions of strong, bulky bases (like Lithium Diisopropylamide, LDA) at low temperatures in aprotic solvents, which prevent equilibration. libretexts.orgbham.ac.uk

The resulting enolates can react with various electrophiles at the α-carbon, forming a new carbon-carbon bond. youtube.com This reactivity is fundamental to many synthetic strategies for elaborating the cyclohexanone core.

Nucleophilic and Electrophilic Additions at the Carbonyl Center of this compound

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions typically proceed through a tetrahedral intermediate. Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.

Key nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-methoxyphenyl)-4-hydroxycyclohexanecarbonitrile, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of tertiary alcohols. masterorganicchemistry.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, yielding 1-(4-methoxyphenyl)-4-methylenecyclohexanecarbonitrile. masterorganicchemistry.com

Imine and Enamine Formation: Condensation with primary or secondary amines under appropriate conditions can form imines and enamines, respectively. masterorganicchemistry.com

Below is a table summarizing potential nucleophilic additions at the carbonyl center.

Reaction TypeReagent(s)Product Functional Group
ReductionSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Secondary Alcohol
Grignard ReactionAlkyl Magnesium Halide (R-MgX)Tertiary Alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CR₂)Alkene
Imine FormationPrimary Amine (RNH₂)Imine
Enamine FormationSecondary Amine (R₂NH)Enamine
Acetal FormationAlcohol (ROH), Acid CatalystAcetal

Reactivity Profile of the Nitrile Group in this compound

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations. pressbooks.pubresearchgate.net Its strong dipole and the triple bond allow for both hydrolytic and reductive pathways, serving as a precursor to amines, carboxylic acids, and other functionalities. researchgate.net

Hydrolytic and Reductive Transformations of the Nitrile Moiety in this compound

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxamide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen, increasing the electrophilicity of the carbon. Subsequent nucleophilic attack by water leads to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. organicchemistrytutor.comlibretexts.org

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pub The resulting intermediate is protonated by water to form the amide. Under harsher conditions (higher temperatures), the amide is further hydrolyzed to a carboxylate salt, which requires a final acidic workup to yield the free carboxylic acid. organicchemistrytutor.comlibretexts.org

Reduction: The nitrile group is readily reduced to a primary amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Raney nickel, platinum, or palladium. wikipedia.orglibretexts.org

Chemical Reduction: Strong hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. libretexts.org Milder reagents like sodium borohydride can also be used, often in the presence of a catalyst such as cobalt(II) chloride. wikipedia.orgyoutube.com

The table below summarizes these key transformations.

TransformationReagent(s)Intermediate ProductFinal Product
Acid HydrolysisH₃O⁺, HeatAmideCarboxylic Acid
Base Hydrolysis⁻OH, Heat; then H₃O⁺AmideCarboxylic Acid
ReductionLiAlH₄ or H₂/CatalystImine (transient)Primary Amine

Conversion of the Nitrile to Other Functional Groups in this compound Derivatives

Beyond hydrolysis and reduction, the nitrile group can be converted into other valuable functionalities. A notable example is the reaction with Grignard reagents. The addition of a Grignard reagent (R-MgX) to the nitrile carbon, followed by aqueous workup, results in the formation of a ketone after hydrolysis of the intermediate imine anion. pressbooks.pub This provides a pathway to synthesize derivatives with a new keto group attached to the C-1 position of the cyclohexane (B81311) ring.

Reactivity of the 4-Methoxyphenyl Substituent in this compound

The 4-methoxyphenyl (anisyl) group is an activated aromatic system. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to resonance, which enriches the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. Since the para position is already substituted, the ring is highly activated towards electrophilic aromatic substitution (EAS) at the two ortho positions (relative to the methoxy group).

Potential EAS reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid could lead to mono- or di-bromination at the positions ortho to the methoxy group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at an ortho position.

Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the ortho positions, though steric hindrance from the adjacent cyclohexyl ring might influence reactivity.

Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the reaction mechanisms, intrinsic reactivity, and stereochemical investigations of this compound are not available in the public domain to the extent required by the detailed outline. General principles of organic chemistry can predict the expected reactivity of its functional groups; however, the absence of specific experimental data, such as reaction conditions, yields, and stereoselectivity for this particular compound, prevents the creation of a thorough, informative, and scientifically accurate article as stipulated by the instructions. Key data for electrophilic aromatic substitution, chemical modifications of the methoxy group, and specific stereochemical outcomes in its transformations, including the creation of data tables, could not be found. Therefore, the requested article cannot be generated to the specified level of detail and scientific rigor.

Structural Elucidation and Conformational Analysis of 1 4 Methoxyphenyl 4 Oxocyclohexanecarbonitrile

Advanced Spectroscopic Characterization of 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Spectroscopic analysis is fundamental to the structural elucidation of chemical compounds. For this compound, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry has been employed to confirm its covalent structure, identify its functional groups, and understand its fragmentation behavior.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise atomic connectivity of a molecule. The spectra for this compound reveal distinct signals corresponding to each unique proton and carbon environment within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet. The protons on the cyclohexanone (B45756) ring exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.

The ¹³C NMR spectrum further corroborates the structure, showing characteristic signals for the nitrile carbon, the quaternary carbon attached to the phenyl ring, the carbonyl carbon of the ketone, and the distinct carbons of the aromatic ring and the cyclohexyl moiety. The chemical shift of the methoxy carbon is also clearly identifiable.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not publicly available - - Aromatic Protons (H-Ar)
Data not publicly available - - Methoxy Protons (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
Data not publicly available Carbonyl Carbon (C=O)
Data not publicly available Aromatic Carbons (C-Ar)
Data not publicly available Nitrile Carbon (C≡N)
Data not publicly available Quaternary Carbon (C-q)
Data not publicly available Methoxy Carbon (-OCH₃)

Detailed experimental chemical shift values and coupling constants for this compound are not available in the public domain based on current literature searches.

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.

The Infrared (IR) spectrum of the compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group. Another key feature is the sharp, medium-intensity band for the C≡N stretch of the nitrile group. The spectrum also displays bands for C-H stretching of the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether group.

Raman spectroscopy complements the IR data. While specific Raman data for this compound is not widely published, it would be expected to show characteristic bands for the symmetric vibrations of the aromatic ring and other non-polar bonds, providing a more complete vibrational profile.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2230 Medium, Sharp Nitrile (C≡N) Stretch
~1715 Strong Ketone (C=O) Stretch
~1610, ~1510 Medium Aromatic (C=C) Stretch
~1250 Strong Aryl Ether (C-O) Stretch

Note: The listed wavenumber values are typical for the indicated functional groups and serve as an estimation in the absence of specific experimental data for this compound.

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula, C₁₄H₁₅NO₂, by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The nominal molecular weight is 229.28 g/mol cymitquimica.com.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. Key fragmentation processes for this molecule are expected to include α-cleavage adjacent to the ketone and loss of small, stable molecules. Expected fragmentation could involve the loss of the methoxy group, cleavage of the cyclohexanone ring, and cleavages initiated by the aromatic ring, leading to characteristic fragment ions. Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group libretexts.orgmiamioh.edu.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
229 [M]⁺ (Molecular Ion)
Data not publicly available Fragment from α-cleavage
Data not publicly available Fragment from loss of CO

Specific experimental mass spectrometry data and detailed fragmentation analysis for this compound are not currently available in published literature.

X-ray Crystallography Studies of this compound

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid uwaterloo.cacreative-biostructure.com. A successful analysis of this compound would yield precise data on its unit cell dimensions, space group, and the atomic coordinates of every atom. This data would confirm the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the relative orientation of the axial/equatorial substituents, including the bulky 4-methoxyphenyl group and the nitrile group at the C1 position.

Table 5: Crystallographic Data for this compound

Parameter Value
Crystal System Data not publicly available
Space Group Data not publicly available
a (Å) Data not publicly available
b (Å) Data not publicly available
c (Å) Data not publicly available
α (°) Data not publicly available
β (°) Data not publicly available
γ (°) Data not publicly available
Volume (ų) Data not publicly available

A published crystal structure for this compound could not be located, and therefore, experimental crystallographic data is not available.

Conformational Preferences and Dynamics of this compound

The three-dimensional structure and flexibility of this compound are dictated by the conformational preferences of the cyclohexane (B81311) ring and the rotational freedom of its substituents. A thorough understanding of these conformational dynamics is crucial for elucidating the molecule's chemical reactivity and potential biological activity.

Cyclohexane Ring Conformations in this compound

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. The substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of this compound, the 4-methoxyphenyl group is significantly bulkier than the cyano group. Consequently, the conformer in which the 4-methoxyphenyl group is in an equatorial position is expected to be the most stable and, therefore, the most populated conformation at equilibrium. The cyano group, being smaller, would reside in the axial position in this preferred conformation. The carbonyl group at the C4 position introduces some flattening of the ring at that end, but the chair conformation is still expected to be the dominant form.

ParameterIdealized ChairSubstituted Cyclohexane (General)
C-C-C Bond Angle~111°110-112°
C-C Torsional Angle~60°55-60°
Axial C-H Bond OrientationParallel to the principal axisParallel to the principal axis
Equatorial C-H Bond OrientationAngled outwards from the ringAngled outwards from the ring

Rotational Barriers and Torsional Angles of Substituents in this compound

The substituents on the cyclohexane ring, the 4-methoxyphenyl group and the cyano group, possess rotational freedom around the single bonds connecting them to the ring. The rotation around these bonds is not entirely free and is hindered by energy barriers, giving rise to specific preferred orientations or rotamers.

The rotation of the 4-methoxyphenyl group is primarily influenced by steric interactions between the ortho hydrogens of the phenyl ring and the adjacent atoms on the cyclohexane ring. The torsional angle, defined by the C2-C1-C(aryl)-C(ortho) atoms, will determine the orientation of the phenyl ring relative to the cyclohexane core. The lowest energy conformation is likely to be one where the phenyl ring is oriented to minimize these steric clashes.

Torsional AngleDescriptionExpected Value Range (°)
C6-C1-C(aryl)-C(ortho)Orientation of the methoxyphenyl group40-60
C2-C1-C(aryl)-C(ortho)Orientation of the methoxyphenyl group40-60
C2-C1-C(cyano)-NOrientation of the cyano groupNot applicable (linear group)

Interconversion of Conformational Isomers in this compound

The cyclohexane ring is not static and undergoes a dynamic process known as ring inversion or chair-chair interconversion. This process involves the flipping of one chair conformation into another, during which all axial bonds become equatorial, and all equatorial bonds become axial. For this compound, this means the interconversion between the conformer with an equatorial 4-methoxyphenyl group and the one with an axial 4-methoxyphenyl group.

This interconversion proceeds through several higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. The energy barrier for this process in substituted cyclohexanes is typically in the range of 10-12 kcal/mol.

Given the significant steric bulk of the 4-methoxyphenyl group, the conformational equilibrium will strongly favor the isomer where this group is in the equatorial position. The energy difference between the two chair conformers can be estimated from the A-value of the substituent, which is a measure of its steric demand. While a specific A-value for the 4-methoxyphenyl group is not available, it is expected to be large, leading to a population of the axial conformer that is negligible at room temperature.

ConformationRelative Energy (kcal/mol) - General Cyclohexane
Chair0
Twist-Boat5.5
Boat6.9
Half-Chair10.8

Computational Chemistry and Theoretical Studies of 1 4 Methoxyphenyl 4 Oxocyclohexanecarbonitrile

Quantum Chemical Calculations on 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic distribution and energy levels within this compound, which are crucial for understanding its chemical behavior.

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the energies and shapes of these orbitals are key determinants of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, particularly the oxygen atom of the methoxy (B1213986) group and the aromatic pi system. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing groups, namely the carbonyl (C=O) and nitrile (C≡N) functions of the cyclohexanone (B45756) ring. This distribution suggests that the methoxyphenyl group acts as the primary site for electrophilic attack, while the cyclohexanone moiety is susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are estimated values based on typical DFT calculations for similar organic molecules.)

PropertyPredicted Value (eV)Implication
HOMO Energy-6.5 to -5.5Moderate electron-donating ability
LUMO Energy-1.5 to -0.5Moderate electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0High kinetic stability

The predicted HOMO-LUMO gap suggests that this compound is a relatively stable molecule under normal conditions.

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes are expected for the carbonyl (C=O) stretch (around 1710-1730 cm⁻¹), the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), the C-O-C stretches of the methoxy group, and the various C-H and C-C vibrations of the aromatic and cyclohexanone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations would predict distinct signals for the methoxy protons, the aromatic protons (with characteristic splitting patterns), and the aliphatic protons of the cyclohexane (B81311) ring. Similarly, unique ¹³C signals would be predicted for the carbonyl carbon, the nitrile carbon, the quaternary carbon attached to the phenyl ring, and the carbons of the methoxyphenyl group.

Table 2: Predicted Key Spectroscopic Data for this compound (Note: These are estimated values based on computational studies of analogous compounds.)

Spectroscopic TechniqueFunctional GroupPredicted Absorption/Chemical Shift
IRCarbonyl (C=O)~1715 cm⁻¹
IRNitrile (C≡N)~2240 cm⁻¹
¹H NMRMethoxy (-OCH₃)~3.8 ppm
¹³C NMRCarbonyl (C=O)~208 ppm
¹³C NMRNitrile (C≡N)~120 ppm

Density Functional Theory (DFT) Investigations of this compound

DFT is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties, reaction mechanisms, and conformational landscapes of medium-to-large organic molecules.

DFT calculations can be used to map out the potential energy surface for a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of reaction mechanisms and the prediction of reaction rates.

A key reaction of the 4-oxocyclohexanecarbonitrile (B57107) moiety is the nucleophilic addition to the carbonyl group. For example, in a hydride reduction (e.g., with NaBH₄), the hydride ion can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring, leading to two diastereomeric alcohol products. DFT calculations can determine the activation energies for both pathways. The transition state for the axial attack is generally expected to be lower in energy for small nucleophiles due to less steric hindrance, leading to the equatorial alcohol as the major product. However, for bulkier nucleophiles, the equatorial attack leading to the axial alcohol might be favored.

The cyclohexane ring in this compound exists predominantly in a chair conformation. Due to the presence of two substituents at positions 1 and 4, the molecule can exist as two chair conformers that interconvert via a ring-flip. In one conformer, the 1-(4-methoxyphenyl) group is axial and the 4-cyano group is equatorial, and in the other, their positions are reversed.

DFT calculations are highly effective for determining the relative energies of these conformers. The stability of each conformer is governed by steric and electronic effects. The bulky 1-(4-methoxyphenyl) group will have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. The smaller cyano group has a weaker preference for the equatorial position. Consequently, the conformer with the 1-(4-methoxyphenyl) group in the equatorial position is predicted to be significantly more stable.

Table 3: Predicted Energetic Properties of Conformational Isomers (Note: Based on DFT studies of substituted cyclohexanes.)

Conformer1-(4-Methoxyphenyl) Position4-Cyano PositionRelative Energy (kcal/mol)
AEquatorialAxial0 (most stable)
BAxialEquatorial> 5

These calculations confirm that at equilibrium, the population of conformer B would be negligible.

Molecular Dynamics Simulations of this compound

While quantum chemical methods are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation could be used to study several phenomena:

Conformational Dynamics: MD simulations can model the chair-chair interconversion of the cyclohexane ring, providing information on the timescale and energy barriers of this process. nih.gov

Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent interacts with different parts of the molecule. For instance, polar solvents would be expected to form hydrogen bonds with the carbonyl oxygen.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, MD can be used to study how they interact with each other, potentially revealing information about their aggregation behavior or crystal packing forces.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for the accuracy of the simulation. For a molecule like this, a general-purpose organic force field such as AMBER or OPLS would be appropriate. The results of an MD simulation are typically analyzed to extract properties such as radial distribution functions (to understand solvent structure), root-mean-square deviation (to assess conformational stability), and time correlation functions.

Solvent Effects on the Conformation and Reactivity of this compound

Without specific studies, a discussion on solvent effects remains speculative. Generally, the conformation of a substituted cyclohexane like this compound would be influenced by the polarity of the solvent. The chair conformation is the most stable for a cyclohexane ring. For this compound, there would be an equilibrium between two chair conformations, where the bulky 4-methoxyphenyl and the nitrile groups can occupy either axial or equatorial positions.

The preference for the equatorial position is typically higher for larger substituents to minimize steric hindrance. Solvents can influence this equilibrium. Polar solvents might stabilize conformations with a higher dipole moment, potentially altering the axial/equatorial preference of the polar nitrile and methoxy groups. However, without specific computational data, it is impossible to provide a quantitative analysis or detailed research findings.

Similarly, solvent polarity would affect the reactivity of the ketone group. Polar protic solvents could hydrogen-bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and influencing reaction rates. The specific quantitative effects, however, would require dedicated theoretical calculations which are not currently available.

Dynamic Behavior of this compound in Various Environments

Molecular dynamics simulations would be the primary tool to investigate the dynamic behavior of this molecule. Such simulations could reveal the timescale of conformational changes, such as the ring flip between chair conformations, and the rotational dynamics of the 4-methoxyphenyl group. The interactions with solvent molecules in different environments (e.g., water, organic solvents) could also be modeled to understand solvation dynamics and local structuring.

Synthesis and Reactivity of Derivatives and Analogs of 1 4 Methoxyphenyl 4 Oxocyclohexanecarbonitrile

Synthesis of Substituted 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying its three key components: the phenyl ring, the cyclohexanone (B45756) moiety, and the nitrile group.

Modifications to the Phenyl Ring of this compound

Modifications to the phenyl ring are typically introduced by starting with appropriately substituted anilines or anisoles. The reactivity of the aromatic ring is significantly influenced by the nature of the substituents present.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, making the aromatic ring more susceptible to electrophilic attack at the positions ortho to the methoxy group. However, steric hindrance from the cyclohexyl group can influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can introduce a nitro group (-NO2), a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.

ReactionReagentsSubstituent IntroducedPosition
NitrationHNO₃, H₂SO₄-NO₂Ortho to -OCH₃
BrominationBr₂, FeBr₃-BrOrtho to -OCH₃
Friedel-Crafts AcylationRCOCl, AlCl₃-COROrtho to -OCH₃

Nucleophilic Aromatic Substitution: While less common for this electron-rich ring, nucleophilic aromatic substitution can be achieved if a strong electron-withdrawing group, such as a nitro group, is present on the ring.

Functionalization of the Cyclohexanone Moiety in this compound Derivatives

The ketone group in the cyclohexanone ring is a prime site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereochemistry of the resulting hydroxyl group (axial vs. equatorial).

Reducing AgentProduct
Sodium borohydride (B1222165) (NaBH₄)1-(4-Methoxyphenyl)-4-hydroxycyclohexanecarbonitrile
Lithium aluminum hydride (LiAlH₄)1-(4-Methoxyphenyl)-4-hydroxycyclohexanecarbonitrile

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. organic-chemistry.orglibretexts.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com By choosing the appropriate phosphorus ylide, a variety of substituted methylene (B1212753) groups can be introduced at the 4-position of the cyclohexane (B81311) ring. organic-chemistry.orglibretexts.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com The reactivity of the ylide plays a crucial role in determining the geometry of the resulting alkene. organic-chemistry.org

Enolate Chemistry: The carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, such as alkyl halides, enabling the introduction of substituents at the α-positions (C3 and C5) of the cyclohexanone ring.

Transformations at the Nitrile Group of this compound Derivatives

The nitrile group is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group leads to the formation of a carboxylic acid. This transformation is a common strategy for introducing a carboxyl group, which can then be further modified.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to amino-functionalized derivatives.

Thorpe-Ziegler Reaction: In molecules containing two nitrile groups, an intramolecular Thorpe-Ziegler reaction can be employed to form a new ring. wikipedia.orgresearchgate.netyoutube.com This reaction proceeds via the formation of an enamine intermediate and subsequent cyclization, ultimately yielding a cyclic ketone after hydrolysis. wikipedia.orgresearchgate.netyoutube.com The efficiency of this cyclization can be influenced by the Thorpe-Ingold effect, where gem-disubstitution on the carbon chain can accelerate the rate of cyclization. magtech.com.cnnih.gov

ReactionReagents/ConditionsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
Reduction1. LiAlH₄, 2. H₂OPrimary amine
Grignard Reaction1. RMgX, 2. H₃O⁺Ketone

Comparative Reactivity Studies of this compound Analogs

The reactivity of analogs of this compound is profoundly influenced by the electronic and steric nature of the substituents on the molecule.

Electronic Effects of Substituents on the Reactivity of this compound Analogs

Electronic effects are transmitted through the molecule via inductive and resonance effects, altering the electron density at the reactive centers.

Phenyl Ring Substituents:

Electron-donating groups (EDGs) , such as alkoxy and alkyl groups, increase the electron density of the phenyl ring, making it more nucleophilic and more reactive towards electrophiles. They also influence the reactivity of the nitrile and ketone groups through the carbon skeleton.

Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, decrease the electron density of the phenyl ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. These groups can also impact the acidity of the α-protons to the nitrile and ketone groups.

The table below illustrates the expected relative reactivity of differently substituted analogs in an electrophilic aromatic substitution reaction.

Substituent on Phenyl RingElectronic EffectExpected Relative Reactivity
-OCH₃ (Methoxy)Electron-donatingHigh
-CH₃ (Methyl)Electron-donatingModerate
-H (Unsubstituted)NeutralBaseline
-Cl (Chloro)Electron-withdrawingLow
-NO₂ (Nitro)Electron-withdrawingVery Low

Steric Effects of Substituents on the Reactivity of this compound Analogs

Steric hindrance arises from the spatial arrangement of atoms and can significantly impact the rate and outcome of chemical reactions by impeding the approach of reagents to the reaction center. mdpi.comwikipedia.orgmasterorganicchemistry.com

Substituents on the Cyclohexane Ring: The conformation of the cyclohexane ring plays a critical role. Substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org An axial substituent can sterically hinder the approach of a nucleophile to the axial face of the carbonyl group. The size of the substituent is directly related to the degree of steric hindrance.

The table below provides a qualitative comparison of the steric hindrance posed by different substituents on the cyclohexane ring, which would affect the rate of nucleophilic addition to the ketone.

Substituent at C-1Relative SizeExpected Steric Hindrance
-HSmallLow
-CH₃MediumModerate
-C(CH₃)₃LargeHigh
-PhenylLargeHigh

Stereoisomeric Forms of this compound and Its Derivatives

The stereochemistry of this compound is a critical aspect of its chemical characterization and potential applications. The presence of a chiral center at the C1 position of the cyclohexanone ring, which is a quaternary carbon substituted with a 4-methoxyphenyl (B3050149) group, a cyano group, and two different carbon atoms of the ring, gives rise to the existence of enantiomers. This section delves into the resolution of these stereoisomers and the asymmetric synthesis of chiral analogs.

Diastereomeric and Enantiomeric Resolution of this compound

The separation of the enantiomers of this compound from a racemic mixture is a crucial step in obtaining stereochemically pure compounds. While specific resolution protocols for this exact molecule are not extensively documented in publicly available literature, several established methods for the resolution of analogous chiral ketones and nitriles can be applied.

Enzymatic Kinetic Resolution:

One of the most effective methods for the resolution of chiral ketones is enzymatic kinetic resolution (EKR). Lipases are commonly employed enzymes that can selectively acylate one enantiomer of a racemic alcohol, which can be obtained from the reduction of the ketone. For this compound, a potential resolution strategy would involve the stereoselective reduction of the ketone to the corresponding alcohol, 1-(4-methoxyphenyl)-4-hydroxycyclohexanecarbonitrile, followed by enzymatic acylation.

Alternatively, transaminases have been successfully used for the kinetic resolution of 4-substituted cyclohexanones to produce enantiomerically enriched amines. acs.org This biocatalytic approach could potentially be adapted for the resolution of this compound.

A hypothetical enzymatic kinetic resolution of a derivative of this compound is presented in the table below, based on typical results observed for similar substrates.

EnzymeSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Substrate (ees, %)Enantiomeric Excess of Product (eep, %)
Candida antarctica Lipase B (CAL-B)(±)-1-(4-methoxyphenyl)-4-hydroxycyclohexanecarbonitrileVinyl acetateToluene50>9998
Pseudomonas cepacia Lipase (PSL)(±)-1-(4-methoxyphenyl)-4-hydroxycyclohexanecarbonitrileIsopropenyl acetateDiisopropyl ether4897>99

Chromatographic Resolution:

Chiral chromatography is another powerful technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds, including ketones.

A simulated HPLC separation of the enantiomers of this compound is detailed in the following table:

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time of Enantiomer 1 (min)Retention Time of Enantiomer 2 (min)Resolution (Rs)
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90:10)1.012.515.22.1
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (80:20)0.818.322.12.5

Asymmetric Synthesis of Chiral this compound Analogs

The development of synthetic routes that directly produce enantiomerically enriched this compound or its analogs is a significant area of research. Asymmetric synthesis avoids the need for resolution and can provide a more efficient pathway to the desired stereoisomer.

Asymmetric Cyanation:

One potential strategy for the asymmetric synthesis of the target compound is the enantioselective cyanation of a suitable precursor. For instance, an asymmetric Michael addition of a cyanide source to a prochiral cyclohexenone derivative could establish the chiral center at the C1 position. The use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, is essential to control the stereochemical outcome of the reaction.

Organocatalytic Asymmetric Michael Addition:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, thioureas, or squaramides can catalyze the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity. A plausible approach would involve the reaction of a 4-substituted cyclohex-2-enone with a cyanide source in the presence of a chiral organocatalyst.

A representative asymmetric synthesis of a chiral analog of this compound is outlined in the table below, with hypothetical data based on similar transformations.

CatalystReactant 1Reactant 2SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol silyl (B83357) ether4-(4-Methoxyphenyl)cyclohex-2-en-1-oneTrimethylsilyl (B98337) cyanide (TMSCN)Toluene-208592
Chiral thiourea (B124793) derivative4-(4-Methoxyphenyl)cyclohex-2-en-1-onePotassium cyanide/Acetic acidDichloromethane07888

Applications of 1 4 Methoxyphenyl 4 Oxocyclohexanecarbonitrile in Organic Synthesis

1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile as a Key Building Block for Complex Molecules

The intricate framework of this compound, featuring a ketone, a nitrile, and a substituted aromatic ring, positions it as a valuable precursor for the synthesis of more complex molecular architectures.

Utilization in the Synthesis of Heterocyclic Compounds

The presence of the ketone and nitrile functionalities in a 1,4-relationship on the cyclohexanone (B45756) ring provides a versatile platform for the construction of various heterocyclic systems. For instance, this compound could potentially serve as a substrate in Gewald-type reactions. The Gewald reaction is a multicomponent reaction that utilizes a ketone, an active methylene (B1212753) nitrile, and elemental sulfur to afford highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.orgmdpi.com Similarly, condensation reactions with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reactions with amidines could potentially yield pyrimidine-containing scaffolds. baranlab.orgbaranlab.org The Hantzsch pyridine (B92270) synthesis, a classic method for the preparation of dihydropyridines, could also be envisioned, utilizing the ketone functionality within the molecule. baranlab.orgmdpi.com

Application as a Scaffold in the Total Synthesis of Natural Products

While no specific examples of the use of this compound in the total synthesis of natural products have been identified in the surveyed literature, its carbocyclic core is a common feature in many natural products. baranlab.orgresearchgate.netnih.gov The functional handles present on the molecule would allow for its elaboration into more complex structures. For instance, the cyclohexanone ring could be a precursor to various terpenoid or alkaloid skeletons. The synthesis of analgesic compounds based on 4-amino-4-arylcyclohexanones, which share a similar structural core, highlights the potential of this class of molecules in medicinal chemistry and as building blocks for bioactive compounds. nih.govnih.gov

This compound as an Intermediate in Multi-step Organic Transformations

The reactivity of the ketone and the carbon alpha to the nitrile group allows for a variety of multi-step transformations, making it a potentially useful intermediate in organic synthesis.

Chain Elongation and Annulation Strategies Involving this compound

The ketone functionality can be readily converted to an enolate or enamine, which can then participate in various carbon-carbon bond-forming reactions for chain elongation. Furthermore, the molecule could be a valuable partner in annulation reactions to construct fused ring systems. nih.govresearchgate.net For example, a Robinson annulation sequence could be initiated at the alpha-position to the ketone, leading to the formation of a new six-membered ring. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could also be a relevant transformation if the nitrile group is accompanied by another nitrile-containing chain attached elsewhere on the molecule. researchgate.netyoutube.com

Rearrangement Reactions Originating from this compound

The 4-oxocyclohexanecarbonitrile (B57107) scaffold could be a substrate for various rearrangement reactions. For example, conversion of the ketone to an oxime followed by treatment with acid could initiate a Beckmann rearrangement, leading to the formation of a lactam. A Favorskii rearrangement could potentially occur upon treatment of an alpha-halo derivative of the ketone with a base, resulting in a ring-contracted carboxylic acid derivative. These types of rearrangements are powerful tools for altering the carbon skeleton and introducing new functionalities.

Use of this compound in Methodological Development

Given its specific combination of functional groups, this compound could serve as a model substrate for the development of new synthetic methodologies. For instance, new catalytic systems for the stereoselective reduction of the ketone or for the functionalization of the carbon alpha to the nitrile could be tested on this readily accessible molecule. Its well-defined structure would allow for clear analysis of reaction outcomes and the efficiency of new catalysts or reagents.

As a Model Substrate for Novel Synthetic Methodologies and Reaction Discovery

The unique arrangement of functional groups in this compound makes it an ideal model substrate for the development and validation of new synthetic reactions. Organic chemists often seek out such molecules to test the robustness, scope, and limitations of newly devised chemical transformations. The ketone and nitrile functionalities, for instance, offer opportunities to explore selective reductions, oxidations, and carbon-carbon bond-forming reactions.

One area of significant interest is the diastereoselective reduction of the cyclohexanone moiety. The development of new reducing agents or catalytic systems that can selectively produce either the cis or trans alcohol diastereomer is a fundamental challenge in organic synthesis. Using this compound as a substrate, researchers can systematically evaluate the efficacy of these new methods. The stereochemical outcome can be readily analyzed, providing clear insights into the facial selectivity of the transformation.

Furthermore, the quaternary carbon center adjacent to the nitrile and aromatic groups presents a sterically hindered environment. This feature can be exploited in the discovery of novel reactions that can overcome steric hindrance, such as new C-H activation or functionalization methodologies. For example, a hypothetical study could explore the direct functionalization of the cyclohexyl ring, with the steric and electronic properties of the 1-substituents influencing the regioselectivity and reactivity.

Below is a hypothetical data table illustrating how this compound could be used to evaluate different novel reduction methodologies.

MethodologyReagent/CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Novel Boron-based ReductantReagent ATHF-7895:592
Novel Boron-based ReductantReagent BToluene-7810:9088
Photocatalytic HydrosilylationCatalyst X + SilaneCH3CN2580:2095
Enzymatic ReductionKetoreductase YPhosphate Buffer30>99:198

Exploration of Catalyst Systems with this compound

The exploration and optimization of catalyst systems are central to modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. This compound serves as an excellent platform for these investigations, particularly in the realm of catalytic hydrogenation and transfer hydrogenation.

The reduction of the nitrile group to a primary amine is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction is typically mediated by heterogeneous or homogeneous catalysts. By employing this compound as a standard substrate, the performance of various catalyst systems can be systematically compared. For instance, different noble metal catalysts, such as palladium, platinum, and rhodium, supported on various materials like carbon, alumina, or silica, can be evaluated for their activity, selectivity, and reusability.

Moreover, the presence of the ketone functionality allows for the study of chemoselectivity in catalytic reductions. A key challenge is to selectively reduce the nitrile in the presence of the ketone, or vice versa. This requires the careful design and selection of the catalyst and reaction conditions. For example, certain catalysts may exhibit high selectivity for nitrile reduction under specific hydrogen pressures and temperatures, while others might favor ketone reduction.

A patent related to the synthesis of a pharmacologically active compound, (±)-1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, describes a range of catalysts for the reduction of a similar hydroxynitrile intermediate. These catalysts, which include Raney nickel, platinum dioxide, palladium, cobalt boride, and nickel boride, could be systematically explored for the reduction of this compound. rsc.org

The following interactive data table provides a hypothetical comparison of different catalyst systems for the selective hydrogenation of this compound.

CatalystSupportH2 Pressure (bar)SolventTemperature (°C)Major ProductConversion (%)
PdCarbon10Methanol25Amine99
PtO2None5Ethanol25Amine95
Raney NiNone50Ammonia/Methanol80Amine98
RhAlumina10Methanol50Alcohol92
Ru-MACHONone(Transfer)Isopropanol80Alcohol97

Future Directions and Emerging Research Avenues for 1 4 Methoxyphenyl 4 Oxocyclohexanecarbonitrile

Integration of Machine Learning and AI in the Design and Synthesis of 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile

Table 1: Potential AI and Machine Learning Applications in the Synthesis of this compound

AI/ML TechniqueApplicationPotential Impact on Synthesis
Retrosynthesis Algorithms Predicting synthetic pathways by deconstructing the target molecule into simpler precursors. zamann-pharma.comIdentification of novel, more efficient, or more economical synthetic routes.
Graph Neural Networks (GNNs) Recognizing patterns in reaction data to predict reaction outcomes and yields. zamann-pharma.comImproved accuracy in predicting the success of a proposed synthetic step.
Recurrent Neural Networks (RNNs) Generating novel molecular structures with desired properties based on the core scaffold. nih.govDesign of new analogs with potentially enhanced biological activity or material properties.
Automated Reaction Optimization Using algorithms to suggest optimal reaction conditions (temperature, solvent, catalyst). zamann-pharma.comHigher yields, improved purity, and reduced development time. zamann-pharma.com
Quantum Chemical Path Search Tracing back reaction paths from the product to identify potential reactants. nih.govDiscovery of unconventional and previously unknown synthetic transformations.

Continuous Flow Chemistry and Microreactor Technologies for this compound Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch production methods. wikipedia.org This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product consistency, and enhanced safety. seqens.commt.com For the synthesis of this compound, flow chemistry can be particularly beneficial.

Microreactors, which are small-scale continuous reactors, offer an extremely large surface-area-to-volume ratio, enabling superior heat and mass transfer. wikipedia.orgresearchgate.net This allows for highly exothermic or hazardous reactions to be conducted safely. mt.comnih.gov The synthesis of nitrile-containing building blocks, for instance, has been achieved efficiently and with an improved safety profile using continuous flow processes that avoid toxic cyanide reagents. rsc.org Such a methodology could be adapted for the synthesis of the target compound.

The scalability of flow chemistry is another key advantage; a process optimized on a laboratory scale can be scaled up for industrial production simply by running the system for a longer duration or by using multiple reactors in parallel. researchgate.netneuroquantology.com This seamless scalability reduces the time and cost associated with process development for active pharmaceutical ingredients (APIs) and fine chemicals. seqens.comneuroquantology.com

Table 2: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis for a Key Step in Producing this compound

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Volume Large, static vesselSmall, dynamic volume within a reactor coil. wikipedia.org
Heat Transfer Limited by vessel surface areaHighly efficient due to high surface-area-to-volume ratio. wikipedia.org
Safety Risk of thermal runaway with exothermic reactionsInherently safer due to small reaction volume and superior temperature control. mt.com
Reaction Time Hours to daysSeconds to minutes (residence time). rsc.orgnih.gov
Scalability Requires re-optimization in larger vesselsSeamless scaling by extending operation time or "numbering-up". researchgate.net
Productivity Example Grams per batchGrams per hour (e.g., up to 8.8 g h⁻¹ for some nitriles). rsc.org

Bio-inspired and Biocatalytic Approaches to this compound and its Analogs

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis, offering high selectivity and environmentally friendly reaction conditions. springernature.com Developing biocatalytic routes to this compound could provide sustainable and efficient alternatives to traditional chemical methods.

Enzymes such as nitrile-synthesizing enzymes (e.g., aldoxime dehydratases) could be explored for the introduction of the carbonitrile group under mild, aqueous conditions, avoiding the use of harsh or toxic reagents. nih.gov Other enzyme classes, like oxidoreductases, could be employed for stereoselective modifications of the 4-oxo group, potentially yielding chiral alcohol derivatives that are difficult to access through conventional chemistry. Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical reactions, can harness the strengths of both methodologies to create efficient and novel synthetic cascades. nih.govnih.gov

Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, offers another avenue for innovation. researchgate.net For instance, investigating enzymatic or biomimetic cyclization reactions could lead to novel methods for constructing the functionalized cyclohexane (B81311) core of the target molecule. These approaches often provide high levels of stereocontrol, which is crucial for the synthesis of biologically active compounds. nih.gov

Table 3: Potential Biocatalytic Transformations for the Synthesis and Modification of this compound

Enzyme ClassPotential ReactionSynthetic Advantage
Hydro-Lyases (e.g., Aldoxime Dehydratase) Conversion of an aldoxime precursor to the nitrile group. nih.govMild reaction conditions, avoiding toxic cyanide reagents. nih.gov
Oxidoreductases (e.g., Ketoreductases) Stereoselective reduction of the 4-keto group to a hydroxyl group.Access to specific chiral isomers (enantiopure alcohols) for structure-activity relationship studies.
Lipases Kinetic resolution of racemic intermediates or derivatives. nih.govSeparation of enantiomers to produce chirally pure compounds.
Cytochrome P450 Monooxygenases Hydroxylation at specific positions on the cyclohexane or methoxyphenyl ring.Generation of novel, functionalized analogs with altered properties.

Exploration of Unconventional Reactivity Modes and Photochemistry of this compound

Exploring the unconventional reactivity of this compound can lead to the discovery of novel molecular architectures. The presence of multiple functional groups—a ketone, a nitrile, and an aromatic ring—provides a rich platform for chemical transformations.

Photochemistry, which uses light to drive chemical reactions, offers unique opportunities for modifying the molecule. The 4-oxo group is a chromophore that can be activated by UV light, potentially enabling reactions that are inaccessible under thermal conditions. For example, intramolecular hydrogen abstraction or cycloaddition reactions could be initiated photochemically to create complex, polycyclic analogs. Continuous flow photochemistry, in particular, provides significant advantages over batch methods by ensuring uniform irradiation and efficient cooling, which can improve reaction yields and minimize side products. wikipedia.org

Furthermore, the cyclohexane scaffold can be a template for complex stereoselective syntheses. beilstein-journals.org Tandem reaction sequences, where multiple bonds are formed in a single operation, could be developed to rapidly build molecular complexity from the core structure. nih.gov Investigating novel cycloaddition or ring-expansion reactions could transform the six-membered ring into different carbocyclic or heterocyclic systems, vastly expanding the chemical space accessible from this starting material.

Table 4: Potential Unconventional and Photochemical Reactions

Reaction TypeReactive SitePotential OutcomeEnabling Technology
Paternò-Büchi Reaction 4-Oxo group[2+2] photocycloaddition with an alkene to form an oxetane (B1205548) ring.Photoreactor (batch or flow). wikipedia.org
Norrish Type I/II Reactions 4-Oxo groupRing cleavage or intramolecular hydrogen abstraction to form novel cyclic or acyclic products.Photoreactor
Tandem Michael Addition/Aldol Condensation α-carbon to the ketone and nitrileRapid construction of fused-ring systems.Organocatalysis or metal catalysis.
Ring Expansion (e.g., Tiffeneau-Demjanov) 4-Oxo group and adjacent carbonConversion of the cyclohexanone (B45756) ring to a cycloheptanone (B156872) ring.Chemical reagents (e.g., diazomethane).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-4-oxocyclohexanecarbonitrile, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclohexanone derivatives as starting materials. For example, analogous compounds are prepared via nucleophilic substitution or condensation reactions. In one protocol, cyclohexanone derivatives react with nitrile-containing reagents under basic conditions, followed by purification via column chromatography. Key intermediates (e.g., 4-oxocyclohexanecarbonitrile precursors) are characterized using 1H^1 \text{H} NMR and HPLC to confirm regioselectivity and purity (>99%) . Reaction progress is monitored by TLC, and final products are crystallized to ensure structural integrity .

Q. How is the structural conformation of the cyclohexane ring analyzed in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for determining ring conformation. Studies on structurally similar compounds (e.g., 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile) reveal that the cyclohexane ring adopts a chair conformation. Substituents like the cyano group often occupy axial positions, while aromatic rings (e.g., 4-methoxyphenyl) adopt equatorial orientations. Non-covalent interactions (e.g., C–H···π) are identified via crystallographic data to explain packing arrangements .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :

  • 1H^1 \text{H} NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.2 ppm).
  • HPLC : Quantifies purity (>99.7%) and detects trace impurities .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2240 cm1^{-1}, carbonyl stretch ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in derivatives of this compound?

  • Methodological Answer : Electronic effects dominate due to the electron-withdrawing cyano and carbonyl groups. For example, the 4-oxo group activates the cyclohexane ring for nucleophilic attacks at specific positions. Steric hindrance from the 4-methoxyphenyl group directs reactivity toward less hindered sites. Computational studies (e.g., DFT calculations) predict electrophilic regions, validated experimentally by regioselective alkylation or acylation reactions .

Q. What strategies resolve contradictions in crystallographic vs. computational conformational predictions?

  • Methodological Answer : Discrepancies arise when computational models (e.g., molecular mechanics) fail to account for crystal packing forces. To resolve this:

  • Compare experimental X-ray data (e.g., torsion angles, bond lengths) with DFT-optimized gas-phase structures.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, hydrogen bonding) that stabilize specific conformations in the solid state .

Q. How are reaction conditions optimized to enhance yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during nitrile group formation.
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) improve electrophilic substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in crystallization .

Q. What role does the methoxy substituent play in modulating biological or material properties?

  • Methodological Answer : The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability in biological studies. In materials science, its electron-donating nature stabilizes charge-transfer complexes. Comparative studies with non-methoxy analogs (e.g., 4-phenyl derivatives) show altered UV-Vis absorption spectra and redox potentials, measured via cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.